methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate
Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a structurally complex acrylate derivative featuring a sulfonyl group at the 4-chlorophenyl position and a 3,4-dimethoxyphenylamino substituent. Its Z-configuration at the double bond is critical for its stereochemical and biological properties. This article compares its structural, synthetic, and functional attributes with related acrylate derivatives.
Properties
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6S/c1-24-15-9-6-13(10-16(15)25-2)20-11-17(18(21)26-3)27(22,23)14-7-4-12(19)5-8-14/h4-11,20H,1-3H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWAVHIWPQWKCW-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:
-
Step 1: Preparation of 4-chlorobenzenesulfonyl chloride
- Reaction:
4-chlorobenzenesulfonic acid+thionyl chloride→4-chlorobenzenesulfonyl chloride+SO2+HCl
Reagents: 4-chlorobenzenesulfonic acid, thionyl chloride
Conditions: Reflux in an inert atmosphere
- Reaction:
-
Step 2: Formation of the sulfonamide
- Reagents: 4-chlorobenzenesulfonyl chloride, 3,4-dimethoxyaniline
- Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)
- Reaction:
4-chlorobenzenesulfonyl chloride+3,4-dimethoxyaniline→N-(4-chlorophenyl)sulfonyl−3,4−dimethoxyaniline
Biological Activity
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a compound of growing interest in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C18H18ClNO5S
- IUPAC Name : this compound
This structure comprises a sulfonyl group attached to a chlorophenyl moiety and an aminoacrylate unit, which contributes to its biological activity.
Biological Activity Overview
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, studies indicate that it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially aiding in the treatment of neurodegenerative diseases .
Table 2: Enzyme Inhibition Data
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against various bacterial strains. Results indicated that the compound demonstrated a significant zone of inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings.
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. The results showed that treatment with this compound reduced cell death by approximately 50%, indicating its potential role in neuroprotection.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl (Z)-2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate
- Structural Differences: Replaces the 4-chlorophenylsulfonyl group with a 2-chlorobenzoyl moiety and substitutes the 3,4-dimethoxyphenylamino group with dimethylamine.
- Synthesis : Traditional routes involve aldol condensation and substitution reactions, but these methods suffer from high reaction temperatures (>100°C) and environmentally harmful by-products .
- Applications : Serves as a key intermediate for tumor inhibitors targeting breast and lung cancers.
- Key Findings: Optimization efforts focus on reducing reaction steps and improving atom economy, addressing environmental concerns .
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate
- Structural Differences: Features a bromo-formylphenoxymethyl group instead of the sulfonyl substituent and a 4-methylphenyl group instead of the 3,4-dimethoxyphenylamino group.
- Crystallography : Single-crystal X-ray analysis reveals a mean C–C bond length of 1.507 Å and an R-factor of 0.040, indicating high structural precision .
- Applications : Primarily explored in agrochemicals due to its stability and functional group diversity .
Methyl (Z)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)acrylate
- Structural Differences : Substitutes the sulfonyl group with a trifluoromethyl group while retaining the 3,4-dimethoxyphenyl moiety.
- Synthesis : Prepared via palladium-catalyzed coupling with AgOTf in 1,4-dioxane, achieving high regioselectivity under mild conditions (room temperature, 12-hour reaction) .
- Applications : The trifluoromethyl group enhances bioavailability, making it a candidate for CNS-targeting pharmaceuticals .
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate
- Structural Differences: Uses an ethyl ester instead of a methyl ester and replaces the 3,4-dimethoxyphenylamino group with a 2,4-difluorophenylamino group.
- Crystallography : Exhibits a planar acrylate backbone with intramolecular hydrogen bonding (N–H⋯O), stabilizing the Z-configuration .
- Applications : Investigated for antifungal activity, leveraging fluorine’s electronegativity to enhance target binding .
Methyl (Z)-2-(3,4-dimethoxyphenyl)-3-(3,4-methylenedioxyphenyl)acrylate
- Structural Differences : Replaces the sulfonyl group with a 3,4-methylenedioxyphenyl group.
- Synthesis : Synthesized via metal-free oxidative intramolecular coupling using di-tert-butylperoxide, achieving yields >85% without heavy-metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
